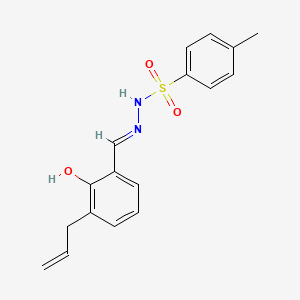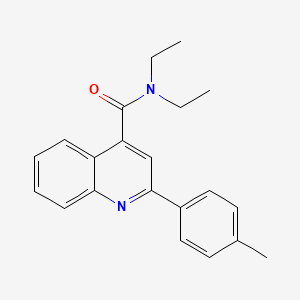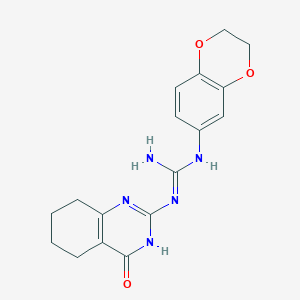![molecular formula C22H22N2O3 B6120014 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6120014.png)
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole, also known as ABT-089, is a synthetic compound that belongs to the class of nootropic drugs. Nootropics are substances that are known to enhance cognitive functions, such as memory, attention, and learning. ABT-089 has been extensively studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
作用機序
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole is a selective agonist of the alpha-4/beta-2 subtype of nicotinic acetylcholine receptors (nAChRs). nAChRs are a type of ionotropic receptor that are activated by the neurotransmitter acetylcholine. The alpha-4/beta-2 subtype of nAChRs is predominantly expressed in the brain and is involved in cognitive functions, such as memory and attention. Activation of these receptors by 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole leads to an increase in the release of acetylcholine in the brain, which in turn enhances cognitive functions.
Biochemical and Physiological Effects
In preclinical studies, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to enhance cognitive functions, such as memory, attention, and learning, in animal models. 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has also been shown to increase the release of acetylcholine in the brain. In clinical studies, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to improve cognitive functions in patients with Alzheimer's disease and ADHD.
実験室実験の利点と制限
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has several advantages for lab experiments. It has a high affinity and selectivity for the alpha-4/beta-2 subtype of nAChRs, which makes it a useful tool for studying the role of these receptors in cognitive functions. 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole also has a good pharmacokinetic profile, which allows for easy administration and measurement in animal models.
One limitation of 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole for lab experiments is its potential toxicity. 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to cause liver toxicity in some animal models, which may limit its use in long-term studies. Additionally, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has a short half-life in the body, which may require frequent dosing in animal models.
将来の方向性
There are several future directions for research on 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole. One direction is to further investigate its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and ADHD. Another direction is to study the role of the alpha-4/beta-2 subtype of nAChRs in cognitive functions and the potential use of 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole as a tool for studying these receptors. Additionally, further research is needed to investigate the potential toxicity of 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole and its long-term effects on cognitive functions.
合成法
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole is synthesized through a series of chemical reactions, starting with the condensation of 2-methoxyphenylacetonitrile with ethyl chloroacetate to form 2-(2-methoxyphenyl)-3-oxobutyronitrile. The resulting compound is then reacted with hydroxylamine hydrochloride to form 2-(2-methoxyphenyl)-3-hydroxyimino-butyronitrile. This compound is then reacted with 2-(2-methylphenyl)pyrrolidine to form the final product, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole.
科学的研究の応用
5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been extensively studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and ADHD. In preclinical studies, 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to enhance cognitive functions, such as memory, attention, and learning, in animal models. 5-(2-methoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has also been shown to increase the release of acetylcholine, a neurotransmitter that is involved in cognitive functions, in the brain.
特性
IUPAC Name |
[5-(2-methoxyphenyl)-1,2-oxazol-3-yl]-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15-8-3-4-9-16(15)19-11-7-13-24(19)22(25)18-14-21(27-23-18)17-10-5-6-12-20(17)26-2/h3-6,8-10,12,14,19H,7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWQBIFXZIBBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C3=NOC(=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)-3-[2-(2-methylphenyl)pyrrolidine-1-carbonyl]-1,2-oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6119935.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119940.png)
![ethyl 4-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6119946.png)
![ethyl (3,5-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6119953.png)
![N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6119956.png)
![2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B6119960.png)
![methyl 2-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6119964.png)
![ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6119966.png)

![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)

![3-cyclobutyl-5-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6120022.png)

